
Azulene, 1,3-dichloro-2-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azulene, 1,3-dichloro-2-iodo- is a derivative of azulene, a non-benzenoid aromatic hydrocarbon known for its deep blue color. The compound has the molecular formula C10H5Cl2I and is characterized by the presence of chlorine and iodine atoms at the 1, 3, and 2 positions, respectively. Azulene itself is notable for its unique structure, consisting of fused five- and seven-membered rings, which contribute to its distinct electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of azulene, 1,3-dichloro-2-iodo- typically involves electrophilic substitution reactions. One common method includes the halogenation of azulene using chlorine and iodine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the substitution process.
Industrial Production Methods: Industrial production of azulene derivatives, including 1,3-dichloro-2-iodo-azulene, often employs large-scale halogenation processes. These processes are optimized for high yield and purity, involving precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is common in industrial settings to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: Azulene, 1,3-dichloro-2-iodo- undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding quinones.
- Reduction : Reduction reactions can yield dehalogenated azulene derivatives.
- Substitution : Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
- Substitution : Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields azulenequinones, while reduction can produce azulene with fewer halogen atoms. Substitution reactions result in azulene derivatives with various functional groups replacing the halogens.
Aplicaciones Científicas De Investigación
Azulene, 1,3-dichloro-2-iodo- has a wide range of applications in scientific research:
- Chemistry : Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
- Biology : Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
- Medicine : Explored for its therapeutic potential in treating various diseases due to its unique electronic properties.
- Industry : Utilized in the development of advanced materials, such as organic semiconductors and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of azulene, 1,3-dichloro-2-iodo- involves its interaction with biological molecules and pathways. The compound’s unique electronic structure allows it to participate in various biochemical reactions. For instance, it can inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammatory processes. Additionally, its ability to generate reactive oxygen species under certain conditions contributes to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds:
- Guaiazulene : Another azulene derivative known for its anti-inflammatory properties.
- Chamazulene : Found in chamomile oil, known for its soothing effects.
- Azuleno[2,1,8-ija]azulenes : Compounds with extended conjugation and unique electronic properties.
Uniqueness: Azulene, 1,3-dichloro-2-iodo- is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and electronic characteristics. This makes it a valuable compound for studying halogen effects in organic chemistry and exploring new applications in various fields.
Propiedades
Número CAS |
518033-85-7 |
|---|---|
Fórmula molecular |
C10H5Cl2I |
Peso molecular |
322.95 g/mol |
Nombre IUPAC |
1,3-dichloro-2-iodoazulene |
InChI |
InChI=1S/C10H5Cl2I/c11-8-6-4-2-1-3-5-7(6)9(12)10(8)13/h1-5H |
Clave InChI |
BCZBQQCNRZVANG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C(C(=C2Cl)I)Cl)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


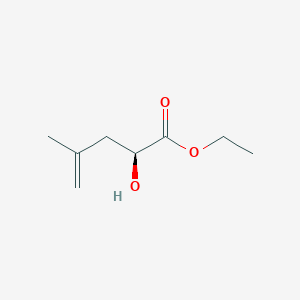
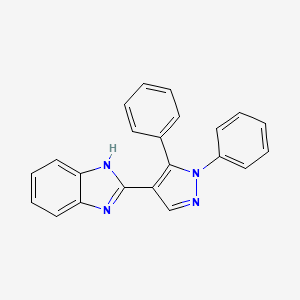
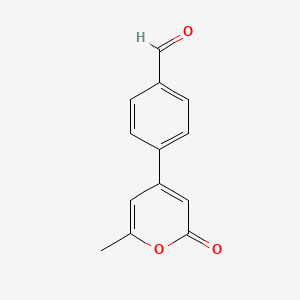
![1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14240599.png)
![2-([1,1'-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14240601.png)
![2-Naphthalenol, 3,3'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-](/img/structure/B14240618.png)
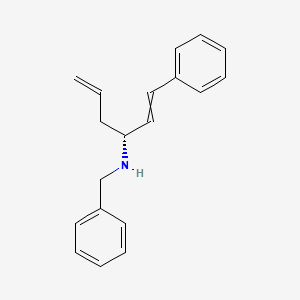
![Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]-](/img/structure/B14240635.png)
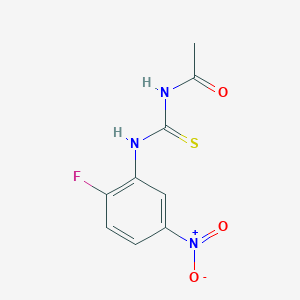
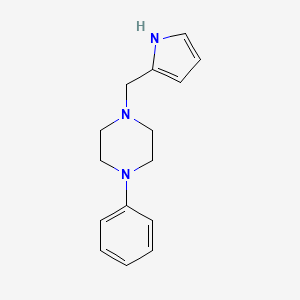
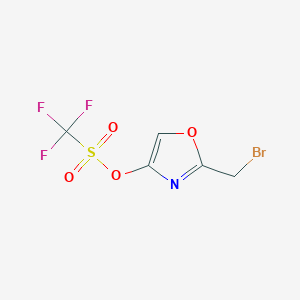
![1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole](/img/structure/B14240657.png)
![{1-[(2-Hydroxyethyl)amino]propyl}phosphonic acid](/img/structure/B14240665.png)
![1-[5-(2-Aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240668.png)
